molecular formula C5H5IN2 B177825 3-Iodo-6-methylpyridazine CAS No. 1618-47-9

3-Iodo-6-methylpyridazine

Cat. No. B177825
CAS RN: 1618-47-9
M. Wt: 220.01 g/mol
InChI Key: YJLFNBXIOWKHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-methylpyridazine is a chemical compound with the molecular formula C5H5IN2. It has a molecular weight of 220.01 .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Iodo-6-methylpyridazine, has been a subject of research in recent years . One approach involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides .


Molecular Structure Analysis

The molecular structure of 3-Iodo-6-methylpyridazine can be represented by the InChI code 1S/C5H5IN2/c1-4-2-3-5 (6)8-7-4/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to generate a visual representation of its structure .


Physical And Chemical Properties Analysis

3-Iodo-6-methylpyridazine is a solid at room temperature . It has a molecular weight of 220.01 and a monoisotopic mass of 219.949738 Da .

Scientific Research Applications

Pharmacological Activities

Pyridazinones have been found to exhibit a wide range of pharmacological activities . They have been described in a large number of research articles and patents, and several drugs based on its nucleus have come into light .

Cardiovascular Drugs

Pyridazinones were initially exploited in search of cardiovascular drugs . They have been found to possess antihypertensive properties .

Agrochemicals

Another early use of pyridazinones was in agrochemicals . Their unique properties made them useful in this field.

Antimicrobial Properties

A substantial number of pyridazinones have been reported to possess antimicrobial properties . This makes them potentially useful in the development of new antibiotics.

Antitubercular Properties

Some pyridazinones have also been found to have antitubercular properties . This could be important in the fight against tuberculosis.

Analgesic Properties

Pyridazinones have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain medications.

Anti-inflammatory Properties

Many pyridazinones have been found to have anti-inflammatory properties . This could make them useful in treating conditions like arthritis.

Anticancer Properties

Some pyridazinones have been found to have anticancer properties . This could potentially lead to the development of new cancer treatments.

Safety and Hazards

3-Iodo-6-methylpyridazine is classified under the GHS07 hazard class . It is advised to avoid dust formation and to use personal protective equipment as required . The compound should not be released into the environment .

Future Directions

Pyridazines, including 3-Iodo-6-methylpyridazine, are important representatives of six-membered nitrogen heterocycles . They have been gaining popularity since the 1970s due to their potential applications in pharmaceutics and agrochemistry . Future research may focus on developing novel synthetic approaches and exploring the biological activities of these compounds .

properties

IUPAC Name

3-iodo-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLFNBXIOWKHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506688
Record name 3-Iodo-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-methylpyridazine

CAS RN

1618-47-9
Record name 3-Iodo-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-6-methylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-6-methylpyridazine
Reactant of Route 2
3-Iodo-6-methylpyridazine
Reactant of Route 3
3-Iodo-6-methylpyridazine
Reactant of Route 4
Reactant of Route 4
3-Iodo-6-methylpyridazine
Reactant of Route 5
3-Iodo-6-methylpyridazine
Reactant of Route 6
3-Iodo-6-methylpyridazine

Q & A

Q1: What is the main application of 3-iodo-6-methylpyridazine in chemical synthesis?

A1: 3-Iodo-6-methylpyridazine serves as a valuable building block in organic synthesis. Specifically, it can undergo radicalic ethoxycarbonylation to introduce ester groups at the 4 and 5 positions of the pyridazine ring. [] This reaction, utilizing ethyl pyruvate oxyhydroperoxide in a two-phase system with sulfuric acid and toluene, yields diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate in excellent yield (94%). [] This diester product then acts as a key intermediate for synthesizing more complex polycyclic systems. []

Q2: Why is the use of a two-phase system beneficial for the radicalic ethoxycarbonylation of 3-iodo-6-methylpyridazine?

A2: Utilizing a two-phase system, specifically sulfuric acid/toluene, for the radicalic ethoxycarbonylation of 3-iodo-6-methylpyridazine offers significant advantages. [] Previous studies demonstrated that conducting this reaction in a homogeneous solution often led to the formation of undesirable polysubstituted side products. [] The two-phase system minimizes these side reactions, leading to a significant increase in the desired diester product yield. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.